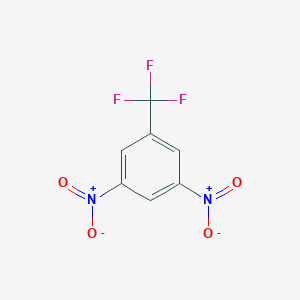

3,5-Dinitrobenzotrifluoride

Description

Properties

IUPAC Name |

1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZADIXWDDVQVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193142 | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-99-0 | |

| Record name | 3,5-Dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUR43C87YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitrobenzotrifluoride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzotrifluoride, also known by its IUPAC name 1,3-dinitro-5-(trifluoromethyl)benzene, is a significant chemical intermediate in the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a trifluoromethyl group and two nitro groups on a benzene (B151609) ring, imparts distinct chemical properties that make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The structural integrity of this compound is foundational to its reactivity and applications. The electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

| Identifier | Value |

| IUPAC Name | 1,3-dinitro-5-(trifluoromethyl)benzene |

| Synonyms | α,α,α-Trifluoro-3,5-dinitrotoluene, 1-Trifluoromethyl-3,5-dinitrobenzene |

| CAS Number | 401-99-0 |

| Molecular Formula | C₇H₃F₃N₂O₄ |

| Molecular Weight | 236.11 g/mol |

| SMILES String | O=--INVALID-LINK--c1cc(C(F)(F)F)cc(--INVALID-LINK--=O)c1 |

| InChI Key | QZADIXWDDVQVKM-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Appearance | Yellow to yellow-green crystalline powder | [1] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 246.1 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Insoluble in water. | |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

Synthesis of this compound via Nitration

The most common method for the synthesis of this compound is the nitration of a suitable benzotrifluoride (B45747) precursor. The following is a representative experimental protocol derived from established patent literature.[2][3]

Materials:

-

m-Nitrobenzotrifluoride

-

Fuming sulfuric acid (oleum, e.g., 20-30% SO₃)

-

Fuming nitric acid (90-95%) or an alkali metal nitrate (B79036) (e.g., potassium nitrate)

-

Ice

-

Chloroform (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Methanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, carefully add fuming sulfuric acid.

-

Cool the fuming sulfuric acid in an ice bath and slowly add the nitrating agent (fuming nitric acid or alkali metal nitrate) while maintaining a low temperature.

-

To this cooled mixture, slowly add m-nitrobenzotrifluoride dropwise, ensuring the reaction temperature is controlled.

-

After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 100-120°C) for a set period (e.g., 1-3 hours) to drive the reaction to completion.[4]

-

Upon completion, the reaction mixture is cooled and carefully poured over a large volume of ice-water, leading to the precipitation of the crude product.

-

The solid product is collected by filtration.

-

The crude product is then subjected to a work-up procedure which may involve dissolving it in an organic solvent like chloroform, washing with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and then washing again with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization. Methanol is a commonly used solvent for this purpose.[4] The crude solid is dissolved in a minimum amount of hot methanol, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.

Analytical Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the nitro groups (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group, can be identified.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Mandatory Visualizations

Caption: A logical workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the direct biological activities, metabolic fate, or specific signaling pathways associated with this compound itself. Its primary role in the life sciences is as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of compounds with potential antibacterial and herbicidal properties.[1]

The toxicological properties of this compound have not been fully investigated. However, safety data sheets indicate that it is harmful if inhaled, ingested, or in contact with skin, and it can cause irritation to the eyes and respiratory system.[1] Due to the absence of specific studies on its mechanism of action at a cellular or molecular level, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to conduct further studies to elucidate the potential biological effects and toxicological profile of this compound.

Caption: A diagram illustrating the current knowledge gap regarding the direct biological effects of this compound.

Conclusion

This compound is a chemical compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a detailed overview of its chemical and physical properties, along with a representative protocol for its synthesis and purification. While its application in the development of new drugs and agrochemicals is established, a clear gap exists in the understanding of its own biological activities and toxicological profile. Further research in these areas is warranted to fully characterize this important molecule.

References

physical properties of 1,3-dinitro-5-(trifluoromethyl)benzene

An In-depth Technical Guide to the Physical Properties of 1,3-Dinitro-5-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the core (CAS Number: 401-99-0). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes key quantitative data and outlines the experimental protocols for their determination.

Compound Overview

1,3-Dinitro-5-(trifluoromethyl)benzene, with the molecular formula C₇H₃F₃N₂O₄, is a specialized chemical compound distinguished by its benzene (B151609) ring substituted with two nitro groups and a trifluoromethyl group.[1] This unique structure makes it a valuable building block in various synthetic processes.[1] The presence of multiple electron-withdrawing groups significantly influences its chemical reactivity and physical properties. It typically appears as a yellow to yellow-green powder.[1]

Physical Properties

The key physical and chemical properties of 1,3-dinitro-5-(trifluoromethyl)benzene are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 401-99-0 |

| Molecular Formula | C₇H₃F₃N₂O₄ |

| Molecular Weight | 236.105 g/mol |

| Appearance | Yellow to yellow-green powder |

| Melting Point | 47-51 °C |

| Boiling Point | 246.1 ± 35.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 102.6 ± 25.9 °C |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C |

| Refractive Index | 1.517 |

Data sourced from Chemsrc[2] and "Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications"[1].

Experimental Protocols

This section details the standard methodologies for determining the primary physical properties of solid organic compounds like 1,3-dinitro-5-(trifluoromethyl)benzene.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to lower the melting point and broaden the range.[3][4]

Methodology: Capillary Method

This is the most common technique for determining the melting point of a solid.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[4][5] The tube is tapped gently to ensure the solid is tightly packed at the bottom.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.[3][4]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3][5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[3] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] For solids with a boiling point above 250°C, like 1,3-dinitro-5-(trifluoromethyl)benzene, specialized equipment may be required, though the principle remains the same.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a substance.[7]

-

Sample Preparation: A few milliliters of the liquid (or melted solid) are placed in a small test tube.[8] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7][9]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[7][9]

-

Heating: The Thiele tube is heated gently.[9] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][9] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a solid, its determination involves measuring its mass and volume.

Methodology: Liquid Displacement

This method is ideal for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[10]

-

Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[11][12]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate). The initial volume (V1) is recorded.[10][11]

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[10][11]

-

Final Volume Measurement: The new volume of the liquid in the cylinder (V2) is recorded.[11]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1). The density (ρ) is then calculated by dividing the mass (m) by the calculated volume (ρ = m/V).[11][12]

Solubility Determination

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[13] 1,3-dinitro-5-(trifluoromethyl)benzene is noted as being insoluble in water.[14][15][16] A qualitative and semi-quantitative determination can be performed as follows.

Methodology: Saturation Method

-

Solvent Preparation: A measured volume of the chosen solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube or flask and maintained at a constant temperature.[13][17]

-

Solute Addition: A pre-weighed amount of the solid solute is added to the solvent in small portions.[13][17]

-

Agitation: After each addition, the mixture is vigorously shaken or stirred to facilitate dissolution.[17]

-

Observation: The process is continued until a point where the added solid no longer dissolves, and solid particles remain visible even after prolonged agitation. This indicates the solution is saturated.

-

Quantification (Optional): To determine the precise solubility, the saturated solution is filtered to remove the excess solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for the calculation of solubility in units such as g/100 mL.

References

- 1. innospk.com [innospk.com]

- 2. This compound | CAS#:401-99-0 | Chemsrc [chemsrc.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. tiu.edu.iq [tiu.edu.iq]

- 12. chemistry-online.com [chemistry-online.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. CAS No.393-75-9,1,3-Dinitro-2-chloro-5-trifluoromethylbenzene Suppliers [lookchem.com]

- 15. chemwhat.com [chemwhat.com]

- 16. 393-75-9 CAS MSDS (1,3-Dinitro-2-chloro-5-trifluoromethylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

CAS 401-99-0 synthesis precursor information

An In-depth Technical Guide on the Synthesis and Precursor Information of 4-Amino-3-phenylbutanoic Acid (Phenibut)

Disclaimer: The user initially requested information for CAS 401-99-0, which corresponds to 3,5-Dinitrobenzotrifluoride, a chemical intermediate.[1][2] However, the detailed requirements of the prompt—targeting researchers and drug development professionals with an in-depth guide including signaling pathways—strongly suggest an interest in a pharmacologically active substance. It is highly probable that the intended compound was 4-Amino-3-phenylbutanoic acid (CAS 1078-21-3) , widely known as Phenibut, a neuropsychotropic drug.[3] This guide will focus on the synthesis and precursors of Phenibut to align with the user's core requirements.

Introduction

4-Amino-3-phenylbutanoic acid, commonly known as Phenibut, is a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] The addition of a phenyl ring to the β-position of the GABA structure allows Phenibut to cross the blood-brain barrier more effectively than GABA itself.[3] Developed in the Soviet Union in the 1960s, it is utilized for its anxiolytic (anti-anxiety) and nootropic (cognitive-enhancing) effects. Phenibut is prescribed in several Eastern European countries for conditions such as anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[3] Its primary mechanism of action involves agonizing GABA-B receptors, which leads to a reduction in neuronal excitability.[4]

This technical guide provides a comprehensive overview of the synthesis precursors, experimental protocols for various synthetic routes, and the associated signaling pathways of 4-Amino-3-phenylbutanoic acid.

Chemical Synthesis of 4-Amino-3-phenylbutanoic Acid

Several synthetic routes for 4-Amino-3-phenylbutanoic acid have been developed, primarily utilizing benzaldehyde (B42025) and its derivatives as key starting materials. Below are detailed descriptions of prominent synthesis methods.

One-Pot Synthesis from Benzaldehyde and Nitromethane (B149229)

This method provides a streamlined approach by combining multiple reaction steps in a single vessel, starting with the condensation of benzaldehyde and nitromethane.[5][6]

Step 1: Condensation Reaction

-

In a reaction vessel, dissolve 262g of benzaldehyde and 151g of nitromethane in 1000mL of ethanol (B145695).

-

Cool the solution to -5°C.

-

Slowly add 500g of a 30% (w/w) sodium methoxide (B1231860) solution in ethanol dropwise to the reaction mixture.

-

Stir the mixture for 2 hours at -5°C.

-

After the reaction is complete, neutralize the mixture to a pH of 2 by adding 400mL of a 30% (w/w) hydrochloric acid solution in ethanol to obtain the Intermediate I reaction solution.[5]

Step 2: Addition Reaction

-

In a separate vessel, dissolve 240g of diethyl malonate and 125g of sodium methoxide in 1000mL of ethanol, maintaining a temperature of -5°C, to create the reactant II ethanol solution.[5]

-

Add the Intermediate I reaction solution dropwise to the reactant II solution with continuous stirring.

-

Allow the reaction to proceed for 2 hours after the addition is complete.

-

Neutralize the resulting mixture to a pH of 2 with 300mL of a 30% (w/w) hydrochloric acid solution in ethanol to yield the Intermediate II reaction liquid.[5]

Step 3: Hydrogenation Reaction

-

Transfer the Intermediate II reaction liquid to a hydrogenation kettle.

-

Add 7g of a palladium-carbon (Pd/C) catalyst.

-

Introduce hydrogen gas and maintain the temperature at 55°C.

-

Continue the reaction for 8 hours under hydrogen pressure to reduce the nitro group to an amino group.[5][6] The final product is 4-Amino-3-phenylbutanoic acid hydrochloride.

Multi-Stage Synthesis via Benzalmalonic Acid Diethyl Ether

This classical method involves several distinct stages, providing clear intermediate products that can be isolated and purified.[7]

-

Formation of Benzalmalonic Acid Diethyl Ether: This intermediate is typically formed through the condensation of benzaldehyde and diethyl malonate.

-

Conversion to Cyanobenzylmalonic Acid Diethyl Ether: The benzalmalonic acid diethyl ether is then converted to the corresponding cyano-derivative.

-

Reduction to 4-Phenyl-3-carbethoxypyrrolidone-2: The cyanobenzylmalonic acid diethyl ether undergoes reduction with hydrogen, often using a catalyst like Raney nickel.[8]

-

Hydrolysis and Decarboxylation: The resulting pyrrolidone is subjected to hydrolysis and decarboxylation in an acidic medium (e.g., concentrated hydrochloric acid) to yield the final product, 4-Amino-3-phenylbutanoic acid.[7]

Synthesis from 4-Phenyl-2-pyrrolidinone

A more direct route involves the hydrolysis of a commercially available precursor.

-

Add 4-phenyl-2-pyrrolidone (B42324) (0.4 mmol) to a round-bottom flask.

-

Add 10 mL of 6.0 mol/L hydrochloric acid (HCl).

-

Stir the reaction mixture magnetically under reflux conditions for 12 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield 3-phenyl-4-aminobutyric acid hydrochloride.[5]

Enantioselective Synthesis

For applications requiring specific stereoisomers, an asymmetric synthesis route can be employed. The (S)- and (R)-enantiomers of Phenibut have been synthesized with high enantiomeric purity.

-

Reflux the chiral β-phenyl-γ-lactam precursor (e.g., (S)-5a, 0.32 mmol) with 6N HCl (5 mL) for 3.5 hours.

-

After cooling, wash the reaction mixture with dichloromethane (B109758) (DCM).

-

Concentrate the aqueous phase in a vacuum under reduced pressure.

-

This process affords the enantiomerically pure (S)-Phenibut hydrochloride as a white solid.[9]

Quantitative Data Summary

| Synthesis Method | Key Precursors | Reagents/Catalysts | Conditions | Reported Yield | Reference |

| One-Pot Synthesis | Benzaldehyde, Nitromethane, Diethyl Malonate | Sodium Methoxide, HCl, Pd/C, H₂ | -5°C to 55°C | 127 g (from 262g Benzaldehyde) | [5][6] |

| From 4-Phenyl-2-pyrrolidinone | 4-Phenyl-2-pyrrolidinone | 6.0 M HCl | Reflux, 12h | Not specified | [5] |

| Enantioselective Synthesis | (S)-β-phenyl-γ-lactam | 6N HCl | Reflux, 3.5h | 85% ((S)-Phenibut HCl) | [9] |

| Enantioselective Synthesis | (R)-β-phenyl-γ-lactam | 6N HCl | Reflux, 3.5h | 81% ((R)-Phenibut HCl) | [9] |

Signaling Pathway and Mechanism of Action

Phenibut's primary pharmacological activity is mediated through its action as a GABA-B receptor agonist.[4] At higher concentrations, it may also exhibit some activity at GABA-A receptors.

The activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[10]

-

G-Protein Activation: Upon agonist binding, the GABA-B receptor activates associated Gi/o proteins. The G-protein dissociates into its Gα and Gβγ subunits.[10]

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Ion Channel Regulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]

-

-

Neuronal Inhibition: The combined effect of membrane hyperpolarization and reduced calcium influx leads to a decrease in neuronal excitability and inhibits the release of neurotransmitters, producing the anxiolytic and sedative effects of Phenibut.[4][10]

Signaling Pathway Diagram

Conclusion

This guide has detailed the primary synthesis precursors and methodologies for producing 4-Amino-3-phenylbutanoic acid (Phenibut). The one-pot synthesis from benzaldehyde and nitromethane offers an efficient route, while multi-stage and enantioselective methods provide alternatives for specific research and development needs. Understanding these synthetic pathways, along with the compound's mechanism of action at the GABA-B receptor, is crucial for professionals in drug development and neuroscience research. The provided protocols and diagrams serve as a foundational resource for further investigation and application of this pharmacologically significant molecule.

References

- 1. This compound | 401-99-0 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Phenibut - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]

- 7. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 8. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 9. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Dinitrobenzene: A Comprehensive Technical Guide on Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. When incorporated into a dinitrobenzene scaffold, its strong electron-withdrawing nature dramatically influences the aromatic ring's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethyl group in dinitrobenzene systems. It covers the electronic effects of the CF₃ group, its role in activating the benzene (B151609) ring for SNAr, and its capacity to act as a leaving group. Detailed experimental protocols for the synthesis of key trifluoromethyl-dinitrobenzene derivatives and for the kinetic analysis of their SNAr reactions are provided. Quantitative data is summarized in structured tables to facilitate comparison, and key mechanistic concepts are illustrated with diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important chemical motifs.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery and Materials Science

The introduction of fluorine and fluorinated groups into organic molecules has become a pivotal strategy in the design of pharmaceuticals and advanced materials. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of drug candidates.[1] In the context of dinitrobenzene, a classic electron-deficient aromatic system, the trifluoromethyl group serves as a powerful modulator of reactivity, primarily by activating the ring towards nucleophilic aromatic substitution (SNAr).

This guide will explore the multifaceted role of the trifluoromethyl group in dinitrobenzene chemistry, providing a detailed examination of its electronic effects and its influence on the kinetics and mechanisms of SNAr reactions.

Electronic Effects of the Trifluoromethyl Group in Dinitrobenzene

The reactivity of dinitrobenzene derivatives in SNAr reactions is intrinsically linked to the electronic properties of their substituents. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that can be quantified using Hammett substituent constants (σ). A more positive σ value signifies a stronger electron-withdrawing effect.

Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |

| Trifluoromethyl (-CF₃) | 0.53 | 0.44 |

| Trifluoromethoxy (-OCF₃) | 0.36 | 0.39 |

| Nitro (-NO₂) | 0.78 | 0.71 |

Data sourced from Stenutz, B. Hammett Substituent Constants.[2]

The strong electron-withdrawing nature of the trifluoromethyl group is attributed to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient rings like dinitrobenzene. The generally accepted mechanism is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The Activating Effect of the Trifluoromethyl Group

The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. The trifluoromethyl group, when positioned ortho or para to the leaving group, provides significant stabilization to the Meisenheimer complex, thus accelerating the rate of SNAr.

Caption: Stabilization of the Meisenheimer complex by electron-withdrawing groups.

The Trifluoromethyl Group as a Leaving Group

While halogens and nitro groups are the most common leaving groups in SNAr reactions, under certain conditions, the trifluoromethyl group itself can be displaced. However, the C-CF₃ bond is generally strong, and its cleavage is less favorable compared to the departure of a halide or a nitro group. The leaving group ability in SNAr reactions is often counterintuitive, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide (the "element effect"). This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine rendering the ipso-carbon more electrophilic.

While quantitative data for the direct comparison of the trifluoromethyl group as a leaving group in dinitrobenzene systems is scarce in the literature, it is generally considered a poor leaving group in SNAr reactions compared to halogens and the nitro group.

Quantitative Reactivity Data

To provide a quantitative understanding of the trifluoromethyl group's influence, the following tables summarize key kinetic data. Due to the limited availability of direct comparative studies, data from closely related systems are used to infer reactivity trends.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

| Leaving Group (X in 1-X-2,4-dinitrobenzene) | k₂ (L mol⁻¹ s⁻¹) |

| F | 4.5 x 10⁻¹ |

| Cl | 3.1 x 10⁻³ |

| Br | 1.7 x 10⁻³ |

| NO₂ | 2.5 x 10⁻⁴ |

This data illustrates the typical leaving group effect in SNAr reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key trifluoromethyl-dinitrobenzene intermediate and for the kinetic analysis of its SNAr reactivity.

Synthesis of 1-Chloro-2,4-dinitro-5-trifluoromethylbenzene

This protocol describes a representative synthesis of a trifluoromethyl-activated dinitrobenzene derivative.

Reaction Scheme:

Materials:

-

p-Chlorobenzotrifluoride

-

Fuming nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 5.0 g of p-chlorobenzotrifluoride to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding 5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of p-chlorobenzotrifluoride in sulfuric acid over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol.

Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the kinetics of the reaction of a trifluoromethyl-dinitrobenzene derivative with a nucleophile.

Principle:

The progress of the SNAr reaction can be monitored by observing the formation of the product, which typically has a distinct UV-Vis absorbance maximum at a different wavelength from the reactants. By measuring the change in absorbance over time, the reaction rate and rate constant can be determined.

Materials and Equipment:

-

1-Chloro-2,4-dinitro-5-trifluoromethylbenzene (or other suitable substrate)

-

Nucleophile (e.g., piperidine, morpholine)

-

Solvent (e.g., acetonitrile, DMSO, ethanol)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the dinitrobenzene substrate and the nucleophile in the chosen solvent at known concentrations.

-

Determination of λ_max: Record the UV-Vis spectra of the starting material and the expected product to identify the wavelength of maximum absorbance (λ_max) of the product where the starting material has minimal absorbance.

-

Kinetic Run:

-

Place a known volume of the nucleophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

-

Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

-

Caption: Workflow for kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of the dinitrobenzene ring, primarily through its potent electron-withdrawing inductive effect. This effect significantly activates the aromatic system towards nucleophilic aromatic substitution by stabilizing the key Meisenheimer intermediate. While the trifluoromethyl group itself is generally a poor leaving group in SNAr reactions, its presence as a substituent dramatically enhances the rate of displacement of other leaving groups. The synthetic and kinetic protocols provided in this guide offer a practical framework for researchers to explore and exploit the unique reactivity of trifluoromethyl-substituted dinitrobenzenes in the development of novel pharmaceuticals and materials. Further quantitative studies are warranted to create a more comprehensive database of rate constants to facilitate more precise predictions of reactivity in these important chemical systems.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on benzotrifluoride (B45747) (C₆H₅CF₃). Benzotrifluoride is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its reactivity and regioselectivity in EAS reactions is paramount for the efficient design and development of novel chemical entities.

Theoretical Background: The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of aromatic reactivity and orientation in electrophilic aromatic substitution. Its influence stems from strong electron-withdrawing effects, which have profound implications for the reaction kinetics and the distribution of isomeric products.

Deactivating Nature of the -CF₃ Group

The -CF₃ group is strongly deactivating towards electrophilic aromatic substitution. This deactivation arises from the cumulative inductive effect of the three highly electronegative fluorine atoms.[1][2] This potent electron withdrawal reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[3] Consequently, more forcing reaction conditions are typically required to achieve substitution on benzotrifluoride.

Meta-Directing Effect

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution.[1][4] This directive effect can be rationalized by examining the stability of the carbocationic intermediates (σ-complexes or arenium ions) formed during the reaction.

When the electrophile attacks the ortho or para positions, one of the resonance structures of the resulting σ-complex places a positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized due to the powerful inductive effect of the -CF₃ group, which intensifies the positive charge.[1]

In contrast, when the electrophile attacks the meta position, the positive charge in the resulting σ-complex is delocalized over three other carbon atoms of the ring, never residing on the carbon bearing the -CF₃ group.[1] Although the -CF₃ group still destabilizes the ring through induction, the destabilization is less pronounced for the meta-intermediate compared to the ortho- and para-intermediates. As a result, the transition state leading to the meta product is of lower energy, and the meta-substituted product is formed preferentially.

Caption: σ-Complexes in EAS of Benzotrifluoride.

Key Electrophilic Aromatic Substitution Reactions of Benzotrifluoride

This section details the primary EAS reactions performed on benzotrifluoride, including nitration, halogenation, Friedel-Crafts reactions, and sulfonation. Quantitative data are summarized in tables, and detailed experimental protocols are provided.

Nitration

The nitration of benzotrifluoride is a well-established reaction that predominantly yields the meta-substituted product.

Reaction Overview and Isomer Distribution

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). The reaction is highly regioselective for the meta position.

| Reaction | Reagents | Temperature (°C) | Yield (%) | Isomer Distribution (ortho:meta:para) |

| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 91 | 6 : 91 : 3 |

| Nitration | Fuming HNO₃, H₂SO₄ | 30 - 40 | 92 | Not specified, predominantly meta |

Detailed Experimental Protocol: Synthesis of 3-Nitrobenzotrifluoride

This protocol is adapted from a patented procedure for the nitration of benzotrifluoride.[4][5]

Materials:

-

Benzotrifluoride

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Dichloroethane (solvent)

-

Aqueous sodium hydroxide (B78521) solution

-

Ice

-

Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

-

Cooling bath (ice-salt or other)

Procedure:

-

In a round-bottom flask, a mixture of 1 kg of benzotrifluoride, 1 L of dichloroethane, and 470 g of concentrated sulfuric acid is prepared.

-

The flask is cooled to 30-40°C in a cooling bath.

-

While maintaining the temperature between 30-40°C, 475 g of fuming nitric acid is added dropwise with vigorous stirring over a period of time.

-

After the addition is complete, the reaction mixture is stirred for an additional 8 hours at 30-40°C.

-

The reaction mixture is allowed to stand, and the layers are separated. The acid phase is removed.

-

The organic phase is washed with an aqueous sodium hydroxide solution until alkaline.

-

The organic phase is then washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by distillation to yield the crude product.

-

The product can be further purified by vacuum distillation. A yield of 92.0% with a purity of 99.0% for m-nitrobenzotrifluoride has been reported.[5]

Halogenation

Halogenation of benzotrifluoride can be achieved through different methods, leading to varying isomer distributions.

Reaction Overview and Isomer Distribution

Vapour-phase halogenation at high temperatures and liquid-phase halogenation using a Lewis acid catalyst are common methods.

| Reaction | Reagents | Temperature (°C) | Yield (%) | Isomer Distribution (ortho:meta:para) |

| Vapour-Phase Chlorination | Cl₂ | 350 - 450 | Not specified | 13-17 : 53-54 : 30-32 |

| Vapour-Phase Bromination | Br₂ | 375 - 475 | Not specified | 13-17 : 53-54 : 30-32 |

| Liquid-Phase Chlorination | Cl₂, FeCl₃, I₂ | 0 - 40 | Not specified | Predominantly meta |

Detailed Experimental Protocol: Liquid-Phase Chlorination of Benzotrifluoride

This protocol is based on a patented process for the selective meta-chlorination of benzotrifluoride.[6][7]

Materials:

-

Benzotrifluoride

-

Chlorine gas

-

Iron(III) chloride (FeCl₃)

-

Iodine (I₂)

-

Reaction vessel equipped with a gas inlet tube, stirrer, and temperature control

Procedure:

-

A reaction vessel is charged with benzotrifluoride.

-

The catalyst system, consisting of iron(III) chloride (0.007 to 1.0 mole per mole of benzotrifluoride) and a small amount of iodine (at least 0.002 mole per mole of benzotrifluoride), is added to the reactor.[6]

-

The reaction mixture is maintained at a temperature between 0°C and 40°C.

-

Chlorine gas is continuously introduced into the reactor with stirring. The mole ratio of chlorine to benzotrifluoride should not exceed 1.0 to minimize the formation of dichlorinated byproducts.[6]

-

The reaction is monitored by a suitable method (e.g., gas chromatography) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine, followed by washing with water and a dilute base (e.g., sodium bicarbonate) to remove acidic components.

-

The organic layer is dried over a suitable drying agent and the product is purified by distillation.

Friedel-Crafts Reactions

Due to the strong deactivating nature of the -CF₃ group, Friedel-Crafts reactions on benzotrifluoride are challenging and require harsh conditions. Yields are often low, and the reaction may not proceed with less reactive acylating or alkylating agents.

Reaction Overview

A strong Lewis acid catalyst such as aluminum chloride (AlCl₃) is essential. The reaction typically requires elevated temperatures. The substitution is expected to be predominantly at the meta position.

| Reaction | Reagents | Catalyst | Conditions | Yield (%) | Isomer Distribution |

| Acylation | Acetyl chloride | AlCl₃ | Elevated temp. | Low | Predominantly meta |

Detailed Experimental Protocol: Friedel-Crafts Acylation of Benzotrifluoride (Representative)

This is a general protocol for the acylation of a deactivated aromatic ring and would require optimization for benzotrifluoride.[1][2]

Materials:

-

Benzotrifluoride

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

-

Reaction vessel with a reflux condenser, dropping funnel, and stirrer, protected from moisture

-

Ice, concentrated HCl

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place anhydrous aluminum chloride (a stoichiometric amount is typically required for acylation).

-

Add a dry solvent (e.g., dichloromethane).

-

Cool the suspension in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

After the formation of the acylium ion complex, add benzotrifluoride dropwise at a rate that maintains the reaction temperature.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The reaction progress should be monitored (e.g., by TLC or GC).

-

After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

Sulfonation

Sulfonation of benzotrifluoride is also challenging due to the deactivating effect of the -CF₃ group and typically requires fuming sulfuric acid (oleum).

Reaction Overview

The reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H), primarily at the meta position.

| Reaction | Reagents | Conditions | Yield (%) | Isomer Distribution |

| Sulfonation | Fuming H₂SO₄ (e.g., 20% SO₃) | Elevated temp. | Not specified | Predominantly meta |

Detailed Experimental Protocol: Sulfonation of Benzotrifluoride (Representative)

This is a general procedure for the sulfonation of a deactivated aromatic compound.

Materials:

-

Benzotrifluoride

-

Fuming sulfuric acid (20% SO₃)

-

Reaction vessel with a stirrer and temperature control

-

Ice

Procedure:

-

In a reaction vessel, place benzotrifluoride.

-

With vigorous stirring and cooling, slowly add fuming sulfuric acid (20% SO₃). The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-100°C) for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The precipitated sulfonic acid can be isolated by filtration. Alternatively, the product can be salted out by the addition of a common salt (e.g., NaCl).

-

The crude product is then purified by recrystallization.

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on benzotrifluoride proceeds in two main steps:

-

Attack of the electrophile: The π-electron system of the benzotrifluoride ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This is the slow, rate-determining step.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

Solubility of 3,5-Dinitrobenzotrifluoride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dinitrobenzotrifluoride in organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this guide focuses on its physicochemical properties, a qualitative assessment of its expected solubility based on its chemical structure, and a detailed, robust experimental protocol for the accurate determination of its solubility. This document is intended to be a valuable resource for researchers and professionals in chemistry, pharmaceuticals, and materials science who are working with or considering the use of this compound, enabling them to make informed decisions regarding solvent selection and to design and execute reliable solubility studies.

Introduction to this compound

This compound, also known as 1,3-dinitro-5-(trifluoromethyl)benzene, is a specialized chemical compound with the CAS number 401-99-0.[1] Its molecular structure, which features a benzene (B151609) ring substituted with two nitro groups and a trifluoromethyl group, makes it a critical intermediate in various synthetic processes.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a building block for complex molecules.[1] It typically appears as a yellow to yellow-green powder.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 401-99-0 | [1] |

| Molecular Formula | C₇H₃F₃N₂O₄ | [1] |

| Molecular Weight | 236.105 g/mol | [1] |

| Appearance | Yellow to yellow-green powder | [1] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 246.1 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 102.6 ± 25.9 °C | [1] |

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in various organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols detailed in this guide.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative assessment of its expected solubility can be made using the "like dissolves like" principle. The molecule possesses both polar and nonpolar characteristics. The two nitro groups (-NO₂) are strongly polar, while the trifluoromethyl group (-CF₃) is electron-withdrawing and contributes to the molecule's overall polarity. The benzene ring forms the nonpolar backbone.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (B52724), Dimethylformamide, Ethyl Acetate): this compound is expected to exhibit good solubility in these solvents. The strong dipole-dipole interactions between the nitro groups and the polar aprotic solvent molecules would facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated in polar protic solvents. While the nitro groups can act as hydrogen bond acceptors, the overall molecule is not a hydrogen bond donor, which may slightly limit its solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene (B28343), Hexane, Chloroform): Moderate solubility is expected in aromatic solvents like toluene due to π-π stacking interactions with the benzene ring. In aliphatic nonpolar solvents like hexane, the solubility is likely to be lower due to the significant polarity of the nitro groups. Chloroform, being a weakly polar solvent, may show moderate solvating power.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is recommended to perform a preliminary study to determine the time required to reach a stable concentration in the liquid phase.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Weigh the vial containing the dry solid residue. The difference in weight gives the mass of the dissolved solute.

-

Alternatively, for analysis by HPLC or UV-Vis, accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Gravimetric Method: Calculate the solubility as grams of solute per 100 g of solvent or other desired units based on the masses of the dissolved solute and the solvent.

-

HPLC/UV-Vis Method:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

Analytical Method Example: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Visualizations

Logical Relationship of Solubility Factors

References

Spectroscopic Data for 3,5-Dinitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dinitrobenzotrifluoride (CAS No: 401-99-0, Molecular Formula: C₇H₃F₃N₂O₄, Molecular Weight: 236.11 g/mol ).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 8.8 - 9.2 | Doublet (d) or Triplet (t) | 2-3 Hz (meta coupling) |

| H-4 | 8.5 - 8.9 | Triplet (t) or Singlet (s) | 2-3 Hz (meta coupling) |

Note: The chemical shifts are predicted to be in the downfield region due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. The multiplicity will depend on the resolution and the magnitude of the meta-coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CF₃) | 120 - 125 (quartet due to C-F coupling) |

| C-2, C-6 | 125 - 130 |

| C-3, C-5 (-NO₂) | 148 - 152 |

| C-4 | 130 - 135 |

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | Singlet (s) |

Note: The chemical shift is referenced to CFCl₃. A single peak is expected as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1585 | C=C stretch | Aromatic ring |

| 1550 - 1500 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1350 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Possible Fragment |

| 236 | [M]⁺ (Molecular ion) |

| 217 | [M - F]⁺ |

| 190 | [M - NO₂]⁺ |

| 167 | [M - CF₃]⁺ |

| 144 | [M - 2NO₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Chloroform-d). The choice of solvent is critical to avoid overlapping signals with the analyte protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -80 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Reference: An external reference such as CFCl₃ may be used.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

-

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Meisenheimer Complexes of 3,5-Dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and properties of Meisenheimer complexes derived from 3,5-dinitrobenzotrifluoride. This document synthesizes available spectroscopic data, outlines detailed experimental protocols, and presents visual representations of the underlying chemical processes to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions.[1] They are formed by the addition of a nucleophile to an electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as the two nitro groups and the trifluoromethyl group in this compound, stabilizes the resulting anionic σ-complex.[2] Understanding the formation and characteristics of these transient species is fundamental for controlling reaction pathways and designing novel molecular entities.

This compound is a potent electrophile that readily reacts with various nucleophiles to form distinct Meisenheimer complexes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are indispensable tools for identifying and characterizing these intermediates.[3]

Formation of Meisenheimer Complexes

The reaction of this compound with a nucleophile (Nu⁻) leads to the formation of two possible isomeric Meisenheimer complexes: one resulting from nucleophilic attack at the C2 position and the other from attack at the C4 position.

Studies have shown that with nucleophiles such as methoxide (B1231860), both C2 and C4 adducts are formed.[3] The relative stability and concentration of these isomers depend on the nature of the nucleophile and the reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful techniques for the structural elucidation of Meisenheimer complexes of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound in dimethyl sulfoxide (B87167) (DMSO) shows a characteristic AB₂ pattern.[3] Upon addition of a nucleophile like sodium methoxide, new signals corresponding to the anionic σ-complexes appear at higher fields. The proton NMR spectrum of the reaction mixture in DMSO reveals the presence of both the C2 and C4 adducts, with distinct chemical shifts and coupling constants.[3]

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides valuable information about the electronic environment of the trifluoromethyl group. In the Meisenheimer complex, the increased electron density on the aromatic ring results in a significant upfield shift of the ¹⁹F signal compared to the parent compound.[3] For the acetonate adduct, an intense peak is observed 70 Hz upfield from the parent -CF₃ peak, with a much weaker absorption 55 Hz upfield, corresponding to the C4 and C2 adducts, respectively.[3]

Quantitative NMR Data

The following table summarizes the ¹H NMR spectral data for the Meisenheimer complexes formed from this compound with methoxide and hydroxide (B78521) ions in DMSO.[3]

| Nucleophile | Adduct Position | H² (δ, ppm) | H⁴ (δ, ppm) | H⁶ (δ, ppm) | J (Hz) |

| OMe⁻ | C4 (major) | 8.08 (d) | - | 6.25 (d) | 2 |

| OMe⁻ | C2 (minor) | - | 7.8 (t) | 6.2 (d) | 2 |

| OH⁻ | C4 (minor) | 8.08 (d) | - | 6.25 (d) | 2 |

d = doublet, t = triplet

UV-Visible Spectroscopy

Meisenheimer complexes of this compound exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, leading to the development of intensely colored solutions (typically red or purple). These absorptions are due to electronic transitions within the highly conjugated anionic system. However, these complexes are often unstable, leading to a rapid decay of the visible spectrum, which can complicate quantitative analysis.[3]

Experimental Protocols

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the preparation and characterization of Meisenheimer complexes of this compound.

Detailed Protocol for NMR Spectroscopic Analysis

This protocol is adapted from the general procedures described for the analysis of similar Meisenheimer complexes.[3]

Materials:

-

This compound

-

Anhydrous deuterated dimethyl sulfoxide (DMSO-d₆)

-

Sodium methoxide

-

Anhydrous methanol (B129727)

-

NMR tubes (5 mm)

-

Glassware (dried)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO-d₆ (e.g., 0.1 M).

-

Prepare a stock solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M).

-

-

NMR Tube Preparation:

-

In a clean, dry NMR tube, place 0.5 mL of the this compound solution.

-

Cap the NMR tube and acquire a reference ¹H and ¹⁹F NMR spectrum of the starting material.

-

-

Initiation of Reaction:

-

Cool the NMR tube containing the substrate solution in an appropriate bath (e.g., ice-water or dry ice-acetone).

-

Carefully add a stoichiometric equivalent of the sodium methoxide solution to the NMR tube.

-

Quickly mix the contents of the NMR tube by gentle inversion.

-

-

Data Acquisition:

-

Immediately insert the NMR tube into the pre-cooled NMR spectrometer probe.

-

Acquire ¹H and ¹⁹F NMR spectra at regular time intervals to monitor the formation and potential decomposition of the Meisenheimer complexes.

-

The use of a cryoprobe can enhance sensitivity and allow for the detection of low-concentration or short-lived species.

-

Stability and Reactivity

The Meisenheimer complexes of this compound are generally unstable and can undergo further reactions.[3] The presence of the trifluoromethyl group influences the stability and reactivity of these complexes compared to those derived from analogous compounds like 1,3,5-trinitrobenzene. The high electrophilicity of the aromatic ring makes it susceptible to attack, but the stability of the resulting adduct is a delicate balance of steric and electronic factors. The observation of free-radical broadening in NMR spectra suggests that electron transfer processes may also be involved in the decomposition of these complexes.[3]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a logical progression from the raw data to the final structural assignment.

Conclusion

The study of Meisenheimer complexes of this compound provides valuable insights into the mechanisms of nucleophilic aromatic substitution. While their transient nature presents experimental challenges, modern spectroscopic techniques, particularly NMR, offer a powerful means for their characterization. The quantitative data and experimental protocols presented in this guide are intended to facilitate further research in this area, with potential applications in the synthesis of novel pharmaceuticals and other functional organic materials.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 3,5-Dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 3,5-Dinitrobenzotrifluoride (CAS No. 401-99-0). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification under the Globally Harmonized System (GHS) and the associated hazard and precautionary statements.

Table 1: GHS Classification for this compound

| Classification | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity – Single Exposure | 3 (Respiratory System) |

| Acute Toxicity, Oral | 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | 4 (Harmful if inhaled) |

Table 2: GHS Hazard and Precautionary Statements

| Element | Code | Statement |

| Pictogram |

| |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2] | |